N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-2-19-8-7-12(18-19)14(20)15-9-13-16-10-5-3-4-6-11(10)17-13/h3-8H,2,9H2,1H3,(H,15,20)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLMLJRQDKUQSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a pyrazole derivative under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole amines .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of compounds related to N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide.
Case Studies
- Synthesis and Evaluation : A study synthesized various derivatives of benzimidazole and evaluated their anticancer activity against human colorectal carcinoma cell lines (HCT116). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), showcasing their potential as effective anticancer agents .
- Selectivity and Toxicity : The synthesized compounds demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index. For instance, one derivative showed an IC50 value of 4.53 µM against HCT116 cells, indicating potent anticancer activity .
Antimicrobial Applications
The compound also shows promise in antimicrobial applications, particularly against bacterial and fungal strains.
Case Studies
- Antimicrobial Screening : Compounds derived from 2-Mercaptobenzimidazole were tested against various Gram-positive and Gram-negative bacteria as well as fungi. Notably, some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1.27 µM, indicating strong antimicrobial efficacy .
- Broad Spectrum Activity : The studies revealed that the presence of specific functional groups enhanced the antimicrobial properties of these compounds, making them suitable candidates for further development into broad-spectrum antimicrobials .
Comparative Analysis of Biological Activities
| Compound | Anticancer IC50 (µM) | Antimicrobial MIC (µM) |
|---|---|---|
| N9 (4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,6-dimethyl phenyl)benzamide) | 5.85 | 1.43 |
| N18 (4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(4-methoxyphenyl)benzamide) | 4.53 | 2.60 |
| Standard Drug (5-FU) | 9.99 | - |
Mechanism of Action
The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest in cancer cells .
Comparison with Similar Compounds
N-(1H-Benzo[d]imidazol-2-yl)benzamide Derivatives
Compounds like N-(1H-benzo[d]imidazol-2-yl)-2,5-dichlorobenzamide and N-(1H-benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide () share the benzimidazole-carboxamide backbone but differ in aryl substituents. These derivatives exhibit enhanced potency (IC$ _{50} $ values as low as 6.4 μM) due to electron-withdrawing groups (Cl, CF$ _3 $) improving target engagement. However, reduced cell viability is observed, likely due to increased toxicity . In contrast, the ethyl group on the pyrazole in the target compound may mitigate cytotoxicity while maintaining solubility .
Coumarin-Benzoimidazole Hybrids
N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide () replaces the pyrazole with a coumarin moiety.
Tubulin Inhibitors with Cinnamide Linkers
Substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides () feature a cinnamide linker instead of pyrazole. These compounds inhibit tubulin polymerization (IC$ _{50} $ < 1 μM) but face challenges in bioavailability due to planar aromatic systems. The target compound’s pyrazole may enhance conformational flexibility, improving pharmacokinetics .
Physicochemical Properties
*Predicted based on structural features.
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis aligns with established protocols for benzimidazole derivatives, ensuring reproducibility .
- Optimization Opportunities : Introducing electron-withdrawing groups to the pyrazole ring or modifying the ethyl substituent could enhance activity while monitoring cytotoxicity .
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in anticancer and anti-parasitic applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.
Synthesis of this compound
The synthesis of this compound typically involves several steps, including the formation of key intermediates through reactions involving benzo[d]imidazole and pyrazole derivatives. For example, the synthesis may start with the preparation of 1H-benzo[d]imidazole followed by its reaction with ethyl pyrazole carboxamide derivatives to yield the target compound. The synthetic pathway is crucial as it influences the biological properties of the final product.
Anticancer Properties
Recent studies have demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer activity across various cancer cell lines. For instance, derivatives similar to this compound have shown promising results against:
- Breast Cancer (MDA-MB-231 cells) : Compounds with similar structures have exhibited notable antiproliferative effects, leading to reduced cell viability.
- Liver Cancer (HepG2 cells) : The pyrazole derivatives have been effective in inhibiting growth in liver cancer models.
In vitro studies indicated that these compounds can inhibit the growth of multiple cancer types, including lung, colorectal, and pancreatic cancers .
Anti-parasitic Activity
The compound has also been evaluated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Structure modifications were tested to enhance its inhibitory effects on cruzipain, a cysteine protease critical for the parasite's lifecycle. The carboxamide group in these compounds plays a vital role in binding to the active site of cruzipain, leading to significant inhibition .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the chemical structure can drastically affect biological activity. For example:
| Compound Modification | Effect on Activity |
|---|---|
| Replacement of secondary amide with primary amide | Decreased trypanocidal activity |
| Alterations in the pyrazole ring structure | Enhanced anticancer potency |
These findings suggest that even minor changes in molecular structure can lead to significant variations in biological efficacy .
Case Studies
Several case studies highlight the effectiveness of this compound and its analogs:
- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. Results showed that certain modifications led to IC50 values below 10 µM against breast cancer cells .
- Evaluation Against T. cruzi : In vitro assays demonstrated that some derivatives exhibited IC50 values significantly lower than traditional treatments, indicating their potential as therapeutic agents for Chagas disease .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide?
- Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
Condensation : Reacting 1H-benzo[d]imidazole-2-carbaldehyde with 1-ethyl-1H-pyrazole-3-carboxamide derivatives under reflux conditions in ethanol or methanol.
Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide bond.
Purification : Column chromatography with solvents like ethyl acetate/hexane (3:7) to isolate the product.
Characterization is performed via 1H/13C NMR (e.g., δ 11.55 ppm for NH protons) and FTIR (e.g., 3395 cm⁻¹ for N-H stretching) .
Q. How can researchers confirm the structural integrity of this compound?
- Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : Identify aromatic protons (δ 7.4–8.6 ppm for benzimidazole) and ethyl groups (δ 1.38 ppm, triplet).
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 392.2 [M+H]⁺) .
- Elemental Analysis : Ensure deviations < ±0.4% from theoretical C/H/N values .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Answer : Initial screening includes:
- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Answer : Key factors include:
- Catalyst Selection : Copper iodide (CuI) for azide-alkyne cycloaddition improves regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature Control : Maintain 60–80°C during condensation to avoid side reactions .
Contradictory data on solvent choice (ethanol vs. DMF) may arise from differing substituent solubilities; iterative DOE (Design of Experiments) is recommended .
Q. What strategies resolve contradictory data in biological activity studies?
- Answer : Discrepancies (e.g., variable IC₅₀ values) may stem from:
- Assay Conditions : Standardize pH (7.4), temperature (37°C), and cell lines (e.g., HEK293 vs. HeLa).
- Structural Analogues : Compare with derivatives (e.g., furan-2-yl vs. nitrothiophene substituents) to identify SAR trends .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity variations .
Q. How can the compound’s stability under physiological conditions be assessed?
- Answer : Conduct:
- Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C indicates robustness) .
- Solubility Profiling : Use HPLC to measure solubility in PBS (pH 7.4) and simulated gastric fluid .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
